molecular formula C10H14O4S B2719473 Methyl 5-(2-methoxyethylsulfanylmethyl)furan-2-carboxylate CAS No. 2375270-61-2

Methyl 5-(2-methoxyethylsulfanylmethyl)furan-2-carboxylate

Cat. No.: B2719473
CAS No.: 2375270-61-2
M. Wt: 230.28
InChI Key: RAVNOEGQXXIVSU-UHFFFAOYSA-N
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Description

Methyl 5-(2-methoxyethylsulfanylmethyl)furan-2-carboxylate is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted with a carboxylate group and a methoxyethylsulfanylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2-methoxyethylsulfanylmethyl)furan-2-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of furan-2-carboxylic acid with methoxyethylthiol in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions with a solvent such as methanol or ethanol. The resulting product is then esterified using methanol and a strong acid catalyst like sulfuric acid to yield the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-methoxyethylsulfanylmethyl)furan-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 5-(2-methoxyethylsulfanylmethyl)furan-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-(2-methoxyethylsulfanylmethyl)furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s furan ring and methoxyethylsulfanylmethyl group contribute to its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate enzymatic activities, disrupt cellular processes, and induce cytotoxic effects in target cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(2-methoxyethylsulfanylmethyl)furan-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 5-(2-methoxyethylsulfanylmethyl)furan-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4S/c1-12-5-6-15-7-8-3-4-9(14-8)10(11)13-2/h3-4H,5-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAVNOEGQXXIVSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCSCC1=CC=C(O1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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